ethyl N-(4-acetylphenyl)carbamate
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Overview
Description
Ethyl N-(4-acetylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group attached to a carbamate moiety, which is further substituted with a 4-acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(4-acetylphenyl)carbamate can be synthesized through several methods. One common approach involves the acylation of ethyl phenylcarbamate with acetic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction is typically carried out at elevated temperatures (50-55°C) for a few hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-acetylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetophenone derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various carbamate derivatives .
Scientific Research Applications
Ethyl N-(4-acetylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: This compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-(4-acetylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Ethyl N-(4-acetylphenyl)carbamate can be compared with other carbamate derivatives, such as mthis compound and tert-butyl N-(4-acetylphenyl)carbamate. While these compounds share similar structural features, their reactivity and applications may differ due to variations in the ester group. For example, tert-butyl carbamates are often more stable and less reactive than their ethyl counterparts, making them suitable for different applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its synthesis, reactivity, and applications make it a valuable subject of study for researchers and professionals alike.
Properties
CAS No. |
5520-79-6 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl N-(4-acetylphenyl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) |
InChI Key |
YAVJICIKBWUEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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